molecular formula C18H36Sn B169510 Stannane, tributyl-2-cyclohexen-1-yl- CAS No. 112520-99-7

Stannane, tributyl-2-cyclohexen-1-yl-

Cat. No.: B169510
CAS No.: 112520-99-7
M. Wt: 371.2 g/mol
InChI Key: GJBCTVKWKFFLEY-UHFFFAOYSA-N
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Description

Stannane, tributyl-2-cyclohexen-1-yl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-cyclohexen-1-yl group. Organotin compounds are widely used in organic synthesis due to their ability to participate in various chemical reactions, particularly those involving radical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl-2-cyclohexen-1-yl- typically involves the reaction of tributyltin hydride with a suitable cyclohexenyl precursor. One common method is the radical addition of tributyltin hydride to 2-cyclohexen-1-yl halides under the influence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of stannane, tributyl-2-cyclohexen-1-yl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl-2-cyclohexen-1-yl- undergoes various types of chemical reactions, including:

    Reduction: It acts as a reducing agent in radical-mediated reductions.

    Substitution: It can participate in nucleophilic substitution reactions, particularly with halides.

    Cyclization: It is involved in intramolecular radical cyclization reactions.

Common Reagents and Conditions

    Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.

    Solvents: Tetrahydrofuran (THF) and dichloromethane are frequently used solvents.

    Conditions: Reactions are typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and substrates used. For example, in radical-mediated reductions, the primary product is the reduced hydrocarbon, while in cyclization reactions, cyclic compounds are formed.

Scientific Research Applications

Stannane, tributyl-2-cyclohexen-1-yl- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in radical-mediated reactions and as a reducing agent.

    Biology: Organotin compounds, including stannane, tributyl-2-cyclohexen-1-yl-, are studied for their potential biological activity and toxicity.

    Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.

Mechanism of Action

The mechanism of action of stannane, tributyl-2-cyclohexen-1-yl- involves the homolytic cleavage of the tin-hydrogen bond to generate a tin-centered radical. This radical can then participate in various radical-mediated reactions, such as reductions and cyclizations. The molecular targets and pathways involved depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Tributyltin hydride: A widely used organotin compound with similar reducing properties.

    Tributylstannylmethane: Another organotin compound used in radical-mediated reactions.

    Tributyl(2-methyl-1-cyclohexen-1-yl)stannane: A structurally similar compound with a methyl group on the cyclohexenyl ring.

Uniqueness

Stannane, tributyl-2-cyclohexen-1-yl- is unique due to the presence of the 2-cyclohexen-1-yl group, which imparts specific reactivity and selectivity in radical-mediated reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of cyclic compounds through intramolecular cyclization reactions.

Properties

IUPAC Name

tributyl(cyclohex-2-en-1-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-3H,4-6H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBCTVKWKFFLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454074
Record name Stannane, tributyl-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112520-99-7
Record name Stannane, tributyl-2-cyclohexen-1-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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